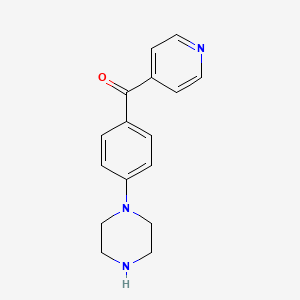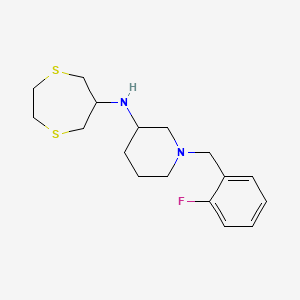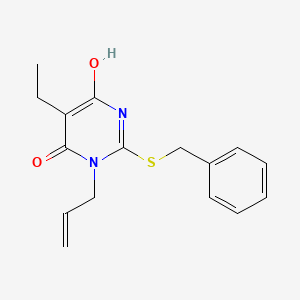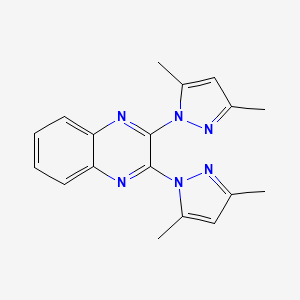
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPM is a small molecule that has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The mechanism of action of (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone is not fully understood, but several studies have suggested that it involves the modulation of various signaling pathways in cells. In cancer cells, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to activate the p53 tumor suppressor pathway, which leads to the induction of apoptosis and cell cycle arrest. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has also been reported to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. In viral infections, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to interfere with the viral replication cycle by inhibiting viral entry, RNA synthesis, and protein expression. These findings suggest that (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone could have multiple targets and mechanisms of action in different diseases.
Biochemical and Physiological Effects:
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to have several biochemical and physiological effects in cells and animals. In cancer cells, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been reported to induce DNA damage, activate caspases, and inhibit cell migration and invasion. In animal models, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve survival rates. In viral infections, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to reduce viral load, prevent viral transmission, and improve immune response. These findings suggest that (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone could have diverse effects on different biological processes and systems.
实验室实验的优点和局限性
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has several advantages as a research tool, including its small size, high purity, and low toxicity. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone can be easily synthesized and purified in large quantities, which makes it a cost-effective compound for lab experiments. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone can also be modified to generate analogs with different properties and activities. However, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone also has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone also has some potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone, including the optimization of its synthesis and purification methods, the identification of its molecular targets and pathways, the development of its analogs with improved properties and activities, and the evaluation of its therapeutic potential in clinical trials. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone could also be used as a tool to investigate the biology of cancer, inflammation, and viral infections, and to identify new drug targets and biomarkers. The combination of (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone with other drugs or therapies could also enhance its efficacy and reduce its side effects. Overall, the research on (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has the potential to contribute to the development of new treatments for several diseases and to advance our understanding of the complex biology of cells and organisms.
合成方法
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone can be synthesized through a multi-step process that involves the reaction of 4-piperazin-1-ylphenylamine with 4-chloromethylpyridine. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone. The synthesis of (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been reported in several scientific publications, and the purity and yield of the compound can be optimized through different reaction conditions and purification techniques.
科学研究应用
(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In viral infections, (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza A virus. These findings suggest that (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone could be a promising candidate for the development of novel therapeutics for cancer, inflammation, and viral infections.
属性
IUPAC Name |
(4-piperazin-1-ylphenyl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(14-5-7-17-8-6-14)13-1-3-15(4-2-13)19-11-9-18-10-12-19/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFDVQJXEURGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


hydrazone](/img/structure/B6062389.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B6062401.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)
![2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)
![[4-({2-[(3-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B6062415.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6062437.png)

![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B6062443.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)
![3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6062459.png)
![7-(dimethylamino)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6062462.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6062470.png)